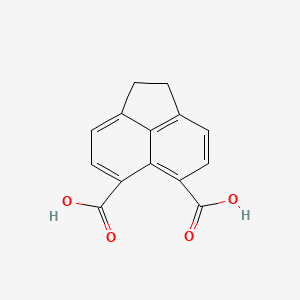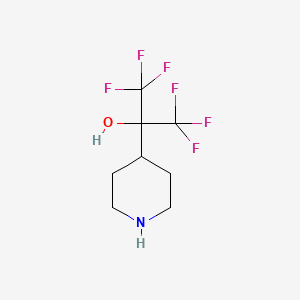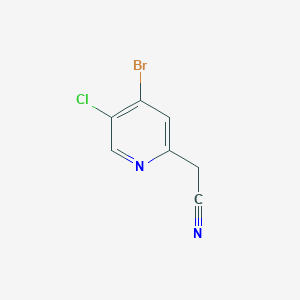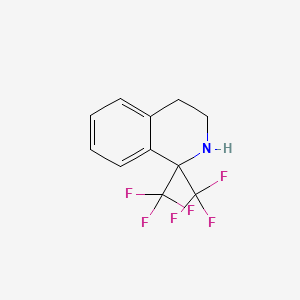
4-Nitro-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-butyne is an organic compound with the molecular formula C₄H₅NO₂ It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond and a nitro group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitro-1-butyne can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butyne with silver nitrite in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Another method involves the nitration of 1-butyne using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and concentration to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow nitration of 1-butyne in a specialized reactor. This method allows for better control over reaction conditions and improved safety compared to batch processes. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1-butyne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The terminal alkyne can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitroalkenes, nitroalkanes.
Reduction: Aminoalkynes.
Substitution: Azidoalkynes, other substituted alkynes.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-nitro-1-butyne involves its reactivity as a terminal alkyne and the presence of the nitro group. The nitro group can participate in electron-withdrawing interactions, making the alkyne more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyne: A simple terminal alkyne without the nitro group.
2-Butyne: An internal alkyne with a different reactivity profile.
4-Nitro-2-butyne: A similar compound with the nitro group attached to a different carbon atom.
Uniqueness
4-Nitro-1-butyne is unique due to the presence of both the terminal alkyne and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
1296868-24-0 |
|---|---|
Molekularformel |
C4H5NO2 |
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
4-nitrobut-1-yne |
InChI |
InChI=1S/C4H5NO2/c1-2-3-4-5(6)7/h1H,3-4H2 |
InChI-Schlüssel |
ZCGJEIIMOWMWMU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)




![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
